溴代-聚乙二醇5-叠氮化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

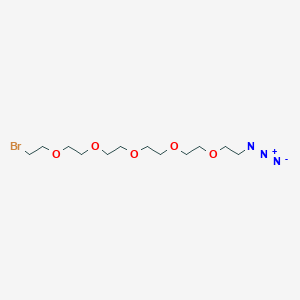

The bromide (Br) in Bromo-PEG5-Azide is a very good leaving group for nucleophilic substitution reactions . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .Molecular Structure Analysis

The molecular formula of Bromo-PEG5-Azide is C12H24BrN3O5 . It has a molecular weight of 370.2 g/mol .Chemical Reactions Analysis

The azide group in Bromo-PEG5-Azide can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Physical And Chemical Properties Analysis

Bromo-PEG5-Azide is a PEG derivative containing an azide group and a bromide (Br) . The hydrophilic PEG spacer increases solubility in aqueous media .科学研究应用

溴代-聚乙二醇5-叠氮化物用于合成定义明确的两亲性聚合物共网络,显示出独特的有序分离的亲水和疏水相,以及在极性和非极性溶剂中可变的溶胀能力 (Zhou et al., 2014).

它在开发用于PET成像的F-18标记的RGD探针中发挥作用,其衍生物表现出很高的结合亲和力和成功的肿瘤可视化 (Kim et al., 2015).

在绿色化学中,溴代-聚乙二醇5-叠氮化物参与1,4-二取代1,2,3-三唑的合成,表明其在促进更温和的反应条件和良好产率方面的潜力 (Kumar et al., 2009).

它用于合成新型“类药物”1,4-二取代-1,2,3-三唑,突出了其在药物开发中的适用性 (Pericherla et al., 2012).

它在合成季铵溴化功能化聚乙二醇中的应用证明了其在化学过程中催化和可回收性的潜力 (Du et al., 2008).

溴代-聚乙二醇5-叠氮化物用于通过受控阴离子聚合和“点击”化学合成三臂聚(乙二醇),表明其在合成复杂聚合物结构中的作用 (Cheng et al., 2010).

它参与可生物降解的两亲性PEG接枝聚(DTC-co-CL)的合成,这对可生物降解材料和药物输送系统具有影响 (Zhang et al., 2010).

该化合物用于两亲性三嵌段共聚物的合成和表征,显示出在开发具有特定性质的先进材料方面的潜力 (Çatıker et al., 2018).

在生物偶联领域,它用于碳水化合物和蛋白质在固体表面的固定,证明了其在生物化学和分子生物学中的效用 (Sun et al., 2006).

溴代-聚乙二醇5-叠氮化物在功能化PEG叠氮化物的合成和简便的末端基团定量中起着至关重要的作用,这对于偶联化学和靶向药物输送很重要 (Semple et al., 2016).

作用机制

Target of Action

Bromo-PEG5-Azide is a click chemistry reagent . It primarily targets molecules containing Alkyne groups, DBCO, or BCN groups . These targets play a crucial role in the copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) and strain-promoted alkyne-azide cycloaddition (SPAAC) .

Mode of Action

Bromo-PEG5-Azide contains an Azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Additionally, a strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups . This interaction results in the formation of a stable triazole linkage .

Biochemical Pathways

The primary biochemical pathway affected by Bromo-PEG5-Azide is the ubiquitin-proteasome system . This system is exploited by PROTACs, which contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The downstream effect of this interaction is the selective degradation of target proteins .

Pharmacokinetics

The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The result of Bromo-PEG5-Azide’s action is the formation of a stable triazole linkage . This occurs through a click chemistry reaction involving the Azide group in Bromo-PEG5-Azide and Alkyne, DBCO, or BCN groups in the target molecules . This reaction is crucial in the synthesis of PROTACs , which are used to selectively degrade target proteins .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Bromo-PEG5-Azide. For instance, the compound’s solubility in aqueous media is increased by the hydrophilic PEG spacer . This could potentially enhance its efficacy in biological systems.

安全和危害

Bromo-PEG5-Azide is not classified as a hazard . In case of skin contact, immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . In case of eye contact, immediately wash eyes with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention . In case of inhalation, move the victim into fresh air . If breathing is difficult, give oxygen . In case of ingestion, wash out mouth with copious amounts of water for at least 15 minutes . Seek medical attention .

未来方向

属性

IUPAC Name |

1-azido-2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24BrN3O5/c13-1-3-17-5-7-19-9-11-21-12-10-20-8-6-18-4-2-15-16-14/h1-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTOVCBYDDDWFOX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCBr)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24BrN3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N2-(2-Ethoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl)-6-methyl-N8-neopentylpyrido[3,4-d]pyrimidine-2,8-diamine](/img/structure/B606318.png)

![(9R)-9-(5-bromofuran-2-yl)-12,14-dimethyl-13,15-dioxo-17-phenyl-8-oxa-1,12,14-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-2(7),3,5,10,16-pentaene-4-carboxylic acid](/img/structure/B606330.png)

![6-Amino-1,3-dimethyl-4-(4-(trifluoromethyl)phenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B606333.png)

![1-[(2R,3R)-2-[[2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl(methyl)amino]methyl]-5-[(2S)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-10-yl]-3-(1-naphthalenyl)urea](/img/structure/B606341.png)